N,N-dimethyl-4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N,N-dimethyl-4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]benzamide” is a complex organic molecule. It contains several functional groups including an amide group, a sulfonyl group, and multiple aromatic rings .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of the sulfonyl group could potentially introduce some interesting electronic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, the presence of the sulfonyl group could potentially make it more polar .Applications De Recherche Scientifique
Cancer Research and Treatment
CBKinase1_002364 has shown potential as a kinase inhibitor, which is crucial in cancer research. Kinases are enzymes that play a significant role in cell signaling pathways, and their dysregulation is often associated with cancer. By inhibiting specific kinases, this compound can potentially halt the proliferation of cancer cells, making it a promising candidate for targeted cancer therapies .
Neurodegenerative Diseases
Research indicates that kinase inhibitors like CCKinase1_002364 may be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These diseases are often characterized by abnormal protein phosphorylation, and kinase inhibitors can help restore normal cellular functions by modulating these pathways .
Inflammatory Diseases
CBKinase1_002364 has applications in the treatment of inflammatory diseases. Kinases are involved in the signaling pathways that regulate inflammation. By inhibiting these kinases, the compound can reduce inflammation and potentially treat conditions such as rheumatoid arthritis and inflammatory bowel disease .
Drug Resistance in Cancer
One of the significant challenges in cancer treatment is drug resistance. Research suggests that kinase inhibitors like CCKinase1_002364 can overcome resistance mechanisms by targeting alternative pathways or compensatory mechanisms in cancer cells, enhancing the efficacy of existing treatments.
These applications highlight the versatility and potential of CCKinase1_002364 in various fields of scientific research. Each application area offers a unique opportunity to explore and develop new therapeutic strategies.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Cancer Research Neurodegenerative Diseases Inflammatory Diseases : Cardiovascular Diseases : Diabetes Management : Antiviral Research : Autoimmune Diseases : Drug Resistance in Cancer
Propriétés
IUPAC Name |
N,N-dimethyl-4-[[4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S/c1-16-9-10-18(15-22(16)34(32,33)26-2)23-20-7-5-6-8-21(20)24(29-28-23)27-19-13-11-17(12-14-19)25(31)30(3)4/h5-15,26H,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMFSFAIPJHHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)N(C)C)S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.